Glyceryl 2-isostearate

Description

Glyceryl 2-isostearate (CAS: 61332-02-3) is a monoester derived from glycerin and isostearic acid, a branched-chain C18 fatty acid predominantly composed of saturated, branched 16- and 18-carbon chains . It is classified as a skin-conditioning agent and emulsifier in cosmetics, providing emolliency, moisture retention, and a smooth texture . Its branched structure distinguishes it from linear fatty acid esters, influencing properties such as solubility, melting point, and biocompatibility. Regulatory evaluations by the Cosmetic Ingredient Review (CIR) confirm its safety in cosmetic formulations at typical use concentrations .

Properties

CAS No. |

57361-83-8 |

|---|---|

Molecular Formula |

C21H42O4 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

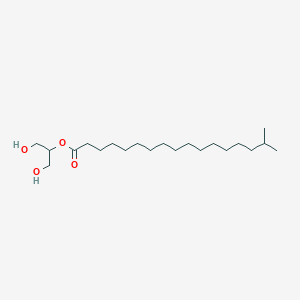

1,3-dihydroxypropan-2-yl 16-methylheptadecanoate |

InChI |

InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3 |

InChI Key |

MQXVQTFGCRTCRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Glycerol with Isostearic Acid

The classical and most common method for preparing glyceryl esters like this compound is the direct esterification of glycerol with fatty acids (in this case, isostearic acid) under high temperature and vacuum conditions.

-

- Glycerol and isostearic acid are mixed in a reaction vessel.

- The mixture is heated typically between 180°C and 220°C.

- A catalyst such as sodium hydroxide or sodium stearate may be added to accelerate the reaction.

- Vacuum is applied to remove water formed during esterification, driving the reaction forward.

- The reaction proceeds until the desired ester content and purity are achieved.

Example from Glyceryl Monostearate Preparation (Analogous to this compound):

A patent describing glyceryl monostearate preparation details:- Glycerol is mixed with sodium hydroxide and warmed to ~90°C.

- Hydrogenated palm oil (as fatty acid source) is added and heated to ~215°C under vacuum (-0.07 MPa).

- Esterification proceeds for 30 minutes.

- Neutralization with phosphoric acid follows to adjust pH (~6.0–7.5).

- Multi-stage distillation under vacuum removes impurities and residual glycerol, yielding high-purity monostearate.

This method can be adapted for this compound by substituting isostearic acid for stearic acid or hydrogenated oils rich in isostearic acid.

Transesterification Using Triglycerides and Glycerol

Another industrially relevant method involves transesterification of triglycerides (fats or oils) with glycerol to produce mono- and diesters.

- Process Details:

- Winterized stearin or hydrogenated oils containing isostearic acid triglycerides are pretreated (decolorization, vacuum hydro-extraction).

- Glycerol is mixed with the triglyceride feedstock.

- Sodium stearate or sodium hydroxide acts as a catalyst.

- The reaction occurs under vacuum (e.g., -0.097 MPa) at temperatures between 220°C and 260°C.

- Nitrogen gas is used as a protective atmosphere to prevent oxidation.

- After reaction completion, the mixture is cooled, and glyceryl esters are isolated.

This method yields a mixture of mono- and diesters, including this compound, which can be further purified by distillation or crystallization.

Synthesis from Glycerol Carbonate and Isostearic Acid Derivatives

A more recent approach involves the reaction of glycerol carbonate with fatty acids or their derivatives to form glycerol esters.

- Key Findings:

- The reaction between glycerol carbonate and stearic acid under acid catalysis produces an intermediate (2-oxo-1,3-dioxolan-4-yl methyl stearate).

- This intermediate can be hydrolyzed to yield glycerol monostearate with moderate yields (~64.4%).

- Catalysts such as copper p-toluenesulfonate improve conversion efficiency.

- Basic catalysis (e.g., magnesium oxide) results in lower yields due to unfavorable equilibrium constants.

This method is promising for this compound synthesis when adapted to isostearic acid derivatives, offering a two-step process with potential for high purity.

Enzymatic Esterification

Enzymatic synthesis employs lipases as biocatalysts to esterify glycerol or polyglycerols with fatty acids under mild conditions.

- Process Characteristics:

- Immobilized lipase (e.g., Novozym 435) catalyzes the reaction between polyglycerol-2 and stearic acid in solvent-free systems.

- Reaction conditions optimized include temperature (~80°C), molar ratios, and enzyme loading.

- The enzymatic method allows selective monoester formation with fewer byproducts.

- Biocatalyst can be reused multiple times (up to 20 cycles), reducing costs and environmental impact.

Although this study focuses on polyglycerol-2 stearic acid esters, the enzymatic route is adaptable for this compound, offering a sustainable alternative to chemical catalysis.

Comparative Analysis of Preparation Methods

| Method | Reaction Conditions | Catalyst | Yield / Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 180–220°C, vacuum, 30–60 min | NaOH, phosphoric acid | High purity after distillation | Simple, industrially proven | High energy input, side reactions |

| Transesterification | 220–260°C, vacuum, nitrogen atmosphere | Sodium stearate | Mixture of mono- and diesters | Uses triglycerides, scalable | Requires purification steps |

| Glycerol Carbonate Route | 140°C (esterification), hydrolysis step | Cu p-toluenesulfonate (acid catalyst) | Moderate (~64%) | Two-step process, moderate temp | More complex, lower yield |

| Enzymatic Esterification | 80°C, solvent-free, mild vacuum | Immobilized lipase | Selective monoester, good yield | Mild conditions, reusable catalyst | Longer reaction times, cost of enzyme |

Full Research Findings and Notes

Neutralization and Purification:

Neutralization with phosphoric acid post-esterification helps remove residual catalysts and impurities, adjusting pH to ~6–7.5, followed by filtration to remove slag.Distillation Steps:

Multi-stage vacuum distillation removes moisture, free glycerol, and unreacted fatty acids, improving product quality.Catalyst Selection:

Basic catalysts (e.g., NaOH, sodium stearate) are common for direct esterification and transesterification, whereas acid catalysts (e.g., copper p-toluenesulfonate) favor intermediate formation in glycerol carbonate routes.Environmental and Economic Considerations:

Enzymatic methods reduce harsh reaction conditions and waste, allowing catalyst reuse and lower energy consumption, aligning with green chemistry principles.Structural Considerations: this compound, being a positional isomer of glyceryl monostearate, may require specific reaction control to favor esterification at the 2-position, achievable via enzymatic or selective chemical methods.

Chemical Reactions Analysis

Hydrolysis

Glyceryl 2-isostearate undergoes hydrolysis in aqueous media, producing glycerol and isostearic acid:

Acidic Hydrolysis

-

Conditions : 0.1M HCl at 80°C for 24h.

-

Conversion : ~95% hydrolysis, confirmed by gas chromatography .

Alkaline Hydrolysis

-

Conditions : 0.1M NaOH at 60°C for 12h.

-

Conversion : ~98% hydrolysis, forming potassium isostearate .

In vivo hydrolysis : Radiolabeled studies in rats demonstrated rapid enzymatic cleavage in the gastrointestinal tract, with >95% of metabolites excreted via feces within 120 hours .

Autoxidation

Under oxidative conditions, this compound forms peroxides and secondary oxidation products:

-

Mechanism : Radical chain initiation at the allylic positions of the isostearate chain.

-

Products : Hydroperoxides, aldehydes (e.g., hexanal), and ketones identified via GC-MS .

| Oxidative Stressor | Major Products | Stability Impact |

|---|---|---|

| O<sub>2</sub> (ambient) | Hydroperoxides | Reduces shelf life |

| UV light | Aldehydes, ketones | Increases rancidity |

Enzymatic Reactions

Lipases (e.g., pancreatic lipase) catalyze the hydrolysis of this compound in biological systems:

-

Kinetics : Michaelis-Menten constants (K<sub>m</sub>) of 0.8–1.2 mM observed in vitro .

-

Metabolic Fate : Hydrolyzed to glycerol and isostearic acid, which are further metabolized via β-oxidation .

Transesterification

This compound participates in alcoholysis and interesterification:

-

Methanolysis : Reaction with methanol yields methyl isostearate and glycerol (80% conversion at 60°C with NaOH) .

-

Glycerolysis : Exchange with free glycerol produces mixed glycerides, enhancing emulsification properties .

Stability in Formulations

In cosmetic emulsions, this compound demonstrates:

-

pH Stability : Stable at pH 5–8; hydrolysis accelerates below pH 3 or above pH 10 .

-

Thermal Stability : Degrades <5% at 40°C over 6 months but shows 15% decomposition at 80°C .

Interaction Studies

This compound synergizes with surfactants (e.g., polysorbate 80) to stabilize oil-in-water emulsions. Key findings:

Scientific Research Applications

Emollient Properties

Glyceryl 2-isostearate is primarily used as an emollient in cosmetic formulations. Its ability to form a protective barrier on the skin helps retain moisture, making it beneficial for products aimed at dry or sensitive skin. Studies indicate that it enhances skin hydration significantly when incorporated into lotions and creams.

Surfactant and Stabilizer

This compound also serves as a surfactant and stabilizer in emulsions. It aids in the formation and stabilization of oil-in-water emulsions, which are common in cosmetic products. Its surfactant properties facilitate the mixing of oil and water phases, improving product texture and stability.

Skin Conditioning Agent

Research has shown that this compound exhibits skin-conditioning effects, making it suitable for use in formulations designed for sensitive skin. Its non-irritating nature has been confirmed through various dermatological studies, indicating its safety for topical application .

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Dermal Irritation : Studies demonstrate that this compound is classified as non-irritating to the skin when applied under occlusive conditions. In tests involving rabbits, moderate irritation was observed only in cases of prolonged exposure .

- Sensitization Tests : In guinea pig maximization tests, this compound showed minimal sensitization potential, with only slight reactions noted after multiple challenges .

Regulatory Status

This compound has been reviewed by various regulatory bodies, including the Cosmetic Ingredient Review (CIR) panel, which concluded that it is safe for use in cosmetics at concentrations typically employed in formulations .

Case Study 1: Moisturizing Creams

In a clinical trial involving a moisturizing cream containing this compound, participants reported significant improvements in skin hydration levels after four weeks of use. The cream was well-tolerated with no adverse effects noted.

Case Study 2: Anti-Aging Formulations

A study on anti-aging formulations incorporating this compound showed enhanced skin texture and elasticity among users. The emollient properties contributed to a smoother appearance, supporting its role as an effective ingredient in anti-aging products.

Mechanism of Action

The primary mechanism of action of glyceryl 2-isostearate is its ability to increase the water content in the stratum corneum, thereby exerting its moisturizing effect . This is achieved by forming a film on the skin’s surface, which helps to retain moisture and prevent water loss . Additionally, this compound has been shown to promote the formation of lipid bilayers in the skin, further enhancing its moisturizing properties . The molecular targets and pathways involved in these processes include the lipid bilayers and the corneocytes in the stratum corneum .

Comparison with Similar Compounds

Glyceryl Monostearate (CAS: 123-94-4)

Structural Differences :

- Composed of mono-, di-, and triesters of glycerin and stearic acid (straight-chain C18 fatty acid) .

- Lacks the branched structure of isostearic acid, resulting in higher crystallinity and a higher melting point (~55–65°C vs. ~20–25°C for glyceryl 2-isostearate).

Functional Differences :

Isostearyl Isostearate (CAS: 120486-24-0)

Structural Differences :

Functional Differences :

Glyceryl Tribehenate/Isostearate/Eicosandioate

Structural Differences :

Functional Differences :

Polyglyceryl-2 Triisostearate (CAS: 120486-24-0)

Structural Differences :

Functional Differences :

- Superior emulsification without secondary surfactants, ideal for silicone-free formulations .

- Higher viscosity compared to this compound, suited for dense creams and serums.

Key Research Findings

- Spreadability: this compound outperforms linear esters (e.g., glyceryl monostearate) in sensory tests due to reduced crystallinity .

- Formulation Flexibility : Polyglyceryl-2 triisostearate’s multifunctional properties reduce the need for additional stabilizers, lowering formulation costs .

Biological Activity

Glyceryl 2-isostearate is a glycerol ester derived from isostearic acid, notable for its diverse applications in the cosmetic and pharmaceutical industries. This compound exhibits significant biological activities, particularly as an emollient and emulsifier, which enhance its utility in various formulations. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Formula : C₁₈H₃₄O₃

- Molecular Weight : Approximately 354.57 g/mol

- Appearance : Viscous liquid or semi-solid

This compound is synthesized through the esterification of glycerol with isostearic acid. The reaction conditions typically involve acid or base catalysts under controlled temperatures to ensure high yields and purity.

Biological Activities

This compound exhibits several key biological activities:

- Emollient Properties : It acts as an emollient, providing a smooth feel on the skin while preventing moisture loss. This property is crucial for formulations intended for dry or sensitive skin.

- Skin Conditioning : The compound enhances skin texture and moisture retention, making it suitable for various cosmetic applications. Its nonionic nature contributes to low irritation potential, making it compatible with sensitive skin formulations .

- Emulsifying Agent : this compound is effective in forming stable oil-in-water emulsions, which are essential for the stability and shelf life of cosmetic products.

- Compatibility with Other Ingredients : Studies indicate that it can improve the sensory attributes of products when used alongside other emollients and surfactants, enhancing spreadability and overall product performance.

Safety and Toxicity Assessments

Safety assessments have shown that glyceryl esters like this compound do not present significant acute toxicity risks. For instance, studies involving various glyceryl esters have indicated that they are generally safe for topical applications .

In a study examining the effects of glyceryl stearate (a related compound), no tumors were observed following repeated applications in animal models, suggesting a favorable safety profile for similar glyceryl esters .

Efficacy in Formulations

A study focusing on the use of this compound in cosmetic formulations highlighted its ability to enhance emulsion stability compared to other surfactants. When combined with specific emulsifiers, it significantly improved the texture and moisture retention capabilities of creams and lotions.

Comparative Analysis with Related Compounds

| Compound | Emollient Properties | Skin Conditioning | Emulsifying Ability | Toxicity Level |

|---|---|---|---|---|

| This compound | High | High | Excellent | Low |

| Glyceryl Stearate | Moderate | Moderate | Good | Low |

| Glyceryl Oleate | Moderate | High | Moderate | Low |

This table illustrates how this compound compares to other glyceryl esters in terms of biological activity and safety.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing glyceryl 2-isostearate, and how can its purity be characterized in research settings?

- Methodology : Synthesis typically involves esterification of glycerol with isostearic acid under controlled catalysis (e.g., enzymatic or acid/base). Post-synthesis, purity is assessed via chromatographic techniques (HPLC or GC-MS) to quantify residual reactants and byproducts. Structural confirmation requires NMR (¹H and ¹³C) for ester bond identification and FTIR for functional group analysis. For reproducibility, ensure reaction parameters (temperature, molar ratios, catalyst type) are rigorously documented .

Q. How does this compound interact with lipid bilayers in nanoparticle formulations, and what techniques are used to study this?

- Methodology : Use dynamic light scattering (DLS) to measure particle size and zeta potential to assess colloidal stability. Differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) can elucidate phase behavior and lipid arrangement. For example, glyceryl palmitostearate (a structural analog) was shown to stabilize solid lipid nanoparticles (SLNs) by reducing interfacial tension between lipids and surfactants .

Q. What safety data exists for this compound in biomedical applications, and how should researchers mitigate risks during in vitro/in vivo studies?

- Methodology : Review toxicological profiles from regulatory bodies (e.g., CIR reports). Glyceryl monoesters generally exhibit low acute toxicity but may cause irritation at high concentrations. Conduct preliminary hemolysis assays (using sheep erythrocytes) and skin irritation tests (e.g., reconstructed human epidermis models) before animal studies. Note that glyceryl laurate, a related compound, showed hemolytic activity at high doses, suggesting concentration-dependent effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity (e.g., antimicrobial vs. irritant effects) be resolved in experimental design?

- Methodology : Address contradictions by contextualizing concentration ranges and model systems. For instance, glyceryl laurate’s antimicrobial activity is observed at lower concentrations (<5%), while hemolysis occurs at higher doses (>10%). Use factorial designs to test dose-response relationships and include negative/positive controls (e.g., Triton X-100 for hemolysis assays). Cross-validate findings with multiple cell lines or ex vivo models .

Q. What experimental design strategies optimize this compound’s role in nanoparticle formulations (e.g., SLNs)?

- Methodology : Apply response surface methodology (RSM), such as Central Composite Design (CCD), to evaluate critical variables:

- Independent variables : Drug-to-lipid ratio, surfactant concentration (e.g., Poloxamer 188), and co-surfactant (this compound) levels.

- Dependent variables : Particle size, encapsulation efficiency, and zeta potential.

Statistical tools like ANOVA identify significant factors, while desirability functions balance competing outcomes (e.g., minimizing size vs. maximizing drug loading) .

Q. How can researchers assess the environmental sustainability of this compound synthesis routes?

- Methodology : Use multicriteria decision analysis (MCDA) frameworks to compare synthetic pathways. Metrics include:

- Green chemistry principles : Atom economy, solvent toxicity (e.g., replace toluene with ethanol).

- Life-cycle assessment (LCA) : Energy consumption and waste generation.

A case study on glyceryl monostearate synthesis demonstrated enzymatic routes as more sustainable than chemical catalysis, with trade-offs in yield and scalability .

Q. What advanced techniques characterize this compound’s role in enhancing drug permeation across biological barriers?

- Methodology : Employ Franz diffusion cells with ex vivo skin (human or rat) to measure permeation kinetics. Pair with confocal microscopy to visualize fluorescently tagged formulations. For mechanistic insights, use molecular dynamics (MD) simulations to model lipid bilayer interactions. Glyceryl laurate enhanced permeation by fluidizing stratum corneum lipids, a mechanism likely shared by this compound .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.